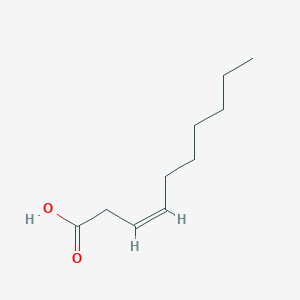

(Z)-3-Decenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-Decenoic acid: is an unsaturated fatty acid with a double bond located at the third carbon from the carboxyl end, in the cis (Z) configuration. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems. Its unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrolysis of Esters: One common method for preparing (Z)-3-Decenoic acid involves the hydrolysis of esters derived from decenoic acid. This process typically uses acidic or basic conditions to break the ester bond and release the free acid.

Oxidation of Alkenes: Another synthetic route involves the selective oxidation of alkenes. This method uses specific catalysts and oxidizing agents to introduce the carboxyl group at the desired position.

Industrial Production Methods:

Biotechnological Methods: Industrial production often leverages biotechnological methods, such as microbial fermentation, to produce this compound. Specific strains of bacteria or yeast are engineered to produce this compound in large quantities.

Chemical Synthesis: Large-scale chemical synthesis involves the use of petrochemical feedstocks and advanced catalytic processes to produce this compound efficiently.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (Z)-3-Decenoic acid can undergo oxidation reactions, where the double bond is oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: The compound can be reduced to its corresponding saturated fatty acid, decanoic acid, using hydrogenation catalysts such as palladium on carbon.

Substitution: this compound can participate in substitution reactions, where the hydrogen atoms on the double bond are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine, chlorine, and other halogenating agents.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Decanoic acid.

Substitution: Halogenated decenoic acids.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: (Z)-3-Decenoic acid is used as a precursor in the synthesis of various catalysts and catalytic systems.

Polymer Science: It serves as a monomer in the production of specialty polymers and copolymers.

Biology:

Signal Molecule: In microbial systems, this compound acts as a signaling molecule, influencing quorum sensing and biofilm formation.

Metabolic Studies: It is used in metabolic studies to understand fatty acid metabolism and its regulation.

Medicine:

Antimicrobial Agent: Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.

Anti-inflammatory: Its anti-inflammatory properties are being explored for therapeutic applications in treating inflammatory diseases.

Industry:

Surfactants: this compound is used in the formulation of surfactants and emulsifiers for various industrial applications.

Lubricants: It is a component in the production of biodegradable lubricants.

Mecanismo De Acción

Molecular Targets and Pathways:

Enzyme Inhibition: (Z)-3-Decenoic acid inhibits specific enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.

Signal Transduction: It modulates signal transduction pathways related to inflammation and microbial communication.

Mechanism:

Antimicrobial Action: The compound disrupts microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparación Con Compuestos Similares

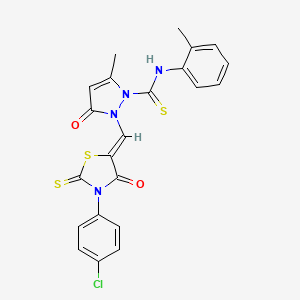

(E)-3-Decenoic acid: The trans isomer of 3-Decenoic acid, which has different physical and chemical properties due to the different configuration of the double bond.

Decanoic acid: The saturated counterpart, lacking the double bond, which results in different reactivity and applications.

Uniqueness:

Configuration: The cis (Z) configuration of the double bond in (Z)-3-Decenoic acid imparts unique chemical reactivity and biological activity compared to its trans (E) isomer and saturated analogs.

Biological Activity: The specific configuration allows this compound to interact uniquely with biological targets, making it more effective in certain applications, such as antimicrobial and anti-inflammatory therapies.

Propiedades

Número CAS |

2430-93-5 |

|---|---|

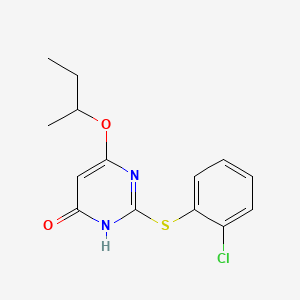

Fórmula molecular |

C10H18O2 |

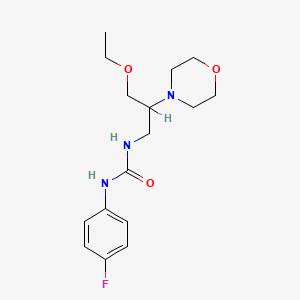

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

(Z)-dec-3-enoic acid |

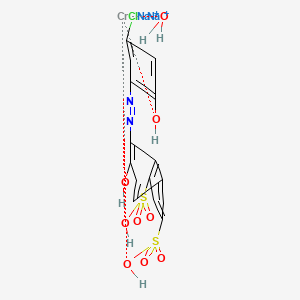

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7- |

Clave InChI |

CPVUNKGURQKKKX-FPLPWBNLSA-N |

SMILES isomérico |

CCCCCC/C=C\CC(=O)O |

SMILES canónico |

CCCCCCC=CCC(=O)O |

Punto de ebullición |

158.00 °C. @ 760.00 mm Hg |

melting_point |

18 °C |

Descripción física |

Liquid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.